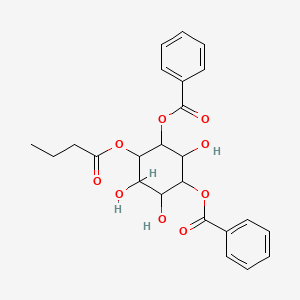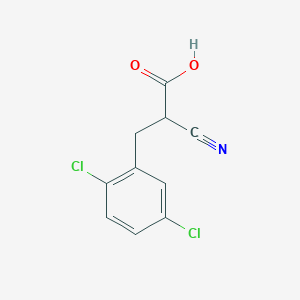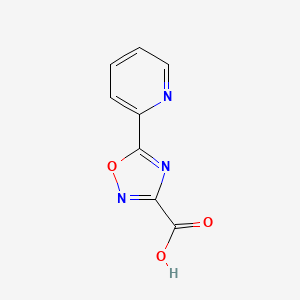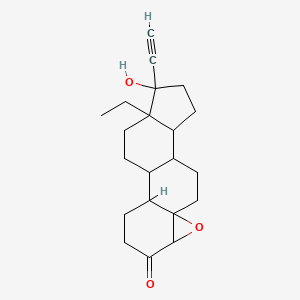![molecular formula C49H51Cl6NO19 B12288154 [4-Acetyloxy-15-[3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12288154.png)
[4-Acetyloxy-15-[3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung „[4-Acetyloxy-15-[3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[113103,1004,7]heptadec-13-en-2-yl] benzoate“ ist ein komplexes organisches Molekül mit mehreren funktionellen Gruppen
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese dieser Verbindung beinhaltet wahrscheinlich mehrere Schritte, darunter die Bildung verschiedener Zwischenverbindungen. Jeder Schritt würde bestimmte Reaktionsbedingungen erfordern, wie z. B. Temperatur, Druck und die Verwendung von Katalysatoren.
Industrielle Produktionsmethoden
Die industrielle Produktion einer so komplexen Verbindung würde fortschrittliche Techniken und Ausrüstung erfordern. Der Prozess würde die Skalierung der Labor-Synthesemethoden umfassen und gleichzeitig die Reinheit und Ausbeute des Endprodukts sicherstellen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of various intermediate compounds. Each step would require specific reaction conditions such as temperature, pressure, and the use of catalysts.
Industrial Production Methods
Industrial production of such a complex compound would require advanced techniques and equipment. The process would involve scaling up the laboratory synthesis methods while ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Diese Verbindung kann verschiedene Arten von chemischen Reaktionen durchlaufen, darunter:
Reduktion: Die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Die Ersetzung einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, könnten Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren umfassen, um die Reaktionen zu erleichtern.
Hauptprodukte gebildet
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte Oxidation Ketone oder Carbonsäuren erzeugen, während Reduktion Alkohole oder Amine liefern könnte.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie könnte diese Verbindung als Reagenz oder Zwischenprodukt bei der Synthese anderer komplexer Moleküle verwendet werden.
Biologie
In der Biologie könnte es auf seine potenziellen Auswirkungen auf biologische Systeme untersucht werden, einschließlich seiner Wechselwirkungen mit Enzymen und anderen Proteinen.
Medizin
In der Medizin könnte diese Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht werden, wie z. B. entzündungshemmende oder krebshemmende Eigenschaften.
Industrie
In der Industrie könnte es bei der Herstellung von Arzneimitteln, Agrochemikalien oder anderen Spezialchemikalien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung würde ihre Wechselwirkung mit bestimmten molekularen Zielen umfassen, wie z. B. Enzyme oder Rezeptoren. Diese Wechselwirkungen könnten zu verschiedenen biologischen Wirkungen führen, abhängig von den beteiligten Wegen.
Wirkmechanismus
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could lead to various biological effects, depending on the pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
Die Einzigartigkeit dieser Verbindung liegt in ihrer spezifischen Struktur und der Kombination von funktionellen Gruppen, die einzigartige Eigenschaften und Anwendungen verleihen könnten.
Eigenschaften
IUPAC Name |
[4-acetyloxy-15-[3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H51Cl6NO19/c1-23-27(70-38(61)32(58)31(25-14-10-8-11-15-25)56-39(62)44(5,6)75-40(56)63)19-47(66)36(73-37(60)26-16-12-9-13-17-26)34-45(7,35(59)33(30(23)43(47,3)4)72-42(65)69-22-49(53,54)55)28(71-41(64)68-21-48(50,51)52)18-29-46(34,20-67-29)74-24(2)57/h8-17,27-29,31-34,36,58,66H,18-22H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSGCJUFENMYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N6C(=O)C(OC6=O)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H51Cl6NO19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1170.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-O-benzyl 5-O-methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate](/img/structure/B12288073.png)
![[7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B12288076.png)
![5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12288080.png)
![methyl5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12288084.png)
![2,3-Bis[(4-bromobenzoyl)oxy]butanedioic acid](/img/structure/B12288096.png)




![7-[[2-Amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12288137.png)

![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester](/img/structure/B12288144.png)


